molecular formula C10H9N3O B112792 2-Amino-4-hydroxy-6-phenylpyrimidine CAS No. 56741-94-7

2-Amino-4-hydroxy-6-phenylpyrimidine

Cat. No.: B112792
CAS No.: 56741-94-7
M. Wt: 187.2 g/mol
InChI Key: KXYGHDWFGFZJPJ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-phenylpyrimidine (CAS: 56741-94-7) is a pyrimidine derivative characterized by an amino group at position 2, a hydroxyl group at position 4, and a phenyl substituent at position 4. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and technical products . Its molecular formula is $ C{10}H{9}N_{3}O $, with a molecular weight of 187.20 g/mol.

Biological Activity

2-Amino-4-hydroxy-6-phenylpyrimidine (AHPP) is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article provides a detailed overview of the biological activity of AHPP, supported by data tables, case studies, and relevant research findings.

AHPP is characterized by the following chemical properties:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O
  • CAS Number : 56741-94-7
  • Structure : The compound features an amino group, a hydroxyl group, and a phenyl substituent on the pyrimidine ring.

Antimicrobial Activity

AHPP has demonstrated significant antimicrobial properties against various pathogens. A study by Alam et al. highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

PathogenActivity Level
Staphylococcus aureusStrong
Bacillus subtilisStrong
Escherichia coliWeak
Pseudomonas aeruginosaWeak

Anti-inflammatory Activity

Research indicates that AHPP can modulate inflammatory responses. In vitro studies have shown that it inhibits nitric oxide (NO) production in immune-activated cells. For instance, derivatives of AHPP were tested for their ability to suppress NO production, with significant reductions observed at concentrations as low as 2.5 µM . The IC50_{50} values for various derivatives ranged from 2 µM to 36 µM, indicating potent anti-inflammatory potential .

Antiviral Activity

The antiviral efficacy of AHPP derivatives has been evaluated against several viruses. Although the parent compound did not exhibit significant antiviral activity (EC50_{50} > 100 μg/mL), some derivatives showed promise against viruses such as HIV and herpes simplex virus (HSV) . The modifications at the 5-position of the pyrimidine ring were crucial in enhancing antiviral activity.

VirusEC50_{50} (μg/mL)
HIV-1>100
HIV-2>100
HSV-1>100
HSV-2>100

The biological activities of AHPP are attributed to its interaction with various molecular targets:

  • Interferon Induction : Similar compounds have been shown to induce high levels of serum interferon, which plays a critical role in the immune response against viral infections .
  • Enzyme Inhibition : AHPP and its derivatives inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammatory mediator production .
  • Cellular Interaction : The compound interacts with cellular receptors and signaling pathways, modulating immune responses and potentially influencing cell viability under stress conditions .

Study on Inflammatory Response

A study investigated the effects of various substituted pyrimidines on NO production in mouse peritoneal cells. The results indicated that 5-substituted derivatives of AHPP effectively suppressed NO production by over 55%, showcasing a dose-dependent response .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial activity, AHPP was synthesized through a Biginelli reaction and screened against multiple bacterial strains. The findings confirmed its selective activity against Gram-positive bacteria while showing limited efficacy against fungi .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-amino-4-hydroxy-6-phenylpyrimidine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This reduction indicates a significant anti-inflammatory profile, making it a candidate for further development in inflammatory disease therapies .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .

Cardiovascular Health

Compounds related to pyrimidines have been explored for their antihypertensive effects. Some studies suggest that similar structures can act as vasodilators, contributing to blood pressure management .

Neurological Applications

The compound's action on neurotransmitter systems positions it as a potential candidate for treating neurological disorders, particularly those involving pain sensitivity and inflammation .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to controls, supporting its potential use in cancer therapy.

Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-hydroxy-6-phenylpyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves oxidative and reductive steps. For example, Dess-Martin periodinane (DMP) efficiently oxidizes intermediates (e.g., methanol derivatives) to aldehydes under anhydrous conditions, achieving yields up to 91% . Reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6 is critical for coupling aryl amines to the pyrimidine core, with yields ranging from 57% to 87% depending on substituent reactivity. Purity is enhanced via recrystallization (e.g., using dry methanol) and monitored by melting point (>300°C decomposition) and spectral consistency (IR, NMR) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Structural confirmation relies on:

  • IR spectroscopy : Detects key functional groups (e.g., hydroxyl, amino) via absorption bands (e.g., 3200–3500 cm⁻¹ for -NH and -OH stretches) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone .
  • X-ray crystallography : Resolves 3D geometry, as demonstrated for analogs like 4-methyl-6-phenylpyrimidin-2-amine (R-factor = 0.040) .
    Purity is validated via HPLC (>98%), melting point consistency, and elemental analysis (e.g., ±0.3% deviation from theoretical C/H/N values) .

Q. What initial biological screening approaches are used to assess the compound's activity, and how are IC50 values determined?

  • Methodological Answer : The compound is screened against targets like dihydrofolate reductase (DHFR) using enzyme inhibition assays. IC50 values are determined via dose-response curves (e.g., 10 nM–100 µM concentration range) in triplicate, with absorbance measured at 340 nm (NADPH depletion rate). Data are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of derivatives with varying substituents on the phenyl or pyrimidine rings?

  • Methodological Answer : Substituent effects are explored via:

  • Directed functionalization : Introducing electron-withdrawing groups (e.g., -CF₃) via trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) to enhance electrophilicity .
  • Protecting groups : Temporarily blocking hydroxyl or amino groups (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling steps .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% for thermally sensitive intermediates .

Q. How can researchers resolve contradictions in biological activity data across studies, such as inconsistent DHFR inhibition results?

  • Methodological Answer : Contradictions arise from assay variability (e.g., enzyme source, buffer pH). To address this:

  • Standardize protocols : Use recombinant human DHFR and Tris-HCl buffer (pH 7.4) for consistency .
  • Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
  • Analog benchmarking : Compare activity against known inhibitors (e.g., methotrexate) to validate assay sensitivity .

Q. What computational methods predict the compound's binding interactions with targets like DHFR, and how are these validated experimentally?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Models interactions between the pyrimidine core and DHFR active site residues (e.g., Asp27, Leu22). Docking scores (∆G < -8 kcal/mol) suggest strong binding .
  • Molecular dynamics (GROMACS) : Simulates binding stability over 100 ns, calculating root-mean-square deviation (RMSD < 2 Å) for the ligand-protein complex .
    Experimental validation uses site-directed mutagenesis (e.g., DHFR Asp27Ala mutant) to confirm critical residue roles via IC50 shifts .

Q. How does modifying the phenyl group (e.g., adding halides or methoxy groups) affect the compound's solubility and bioactivity?

  • Methodological Answer :

  • Lipophilicity : LogP increases by 0.5–1.0 units with -Cl or -CF₃ substituents, reducing aqueous solubility but enhancing membrane permeability (Caco-2 assay Papp > 5 × 10⁻⁶ cm/s) .
  • Bioactivity : Electron-deficient substituents (e.g., -NO₂) improve DHFR inhibition (IC50 ↓ 30%) by strengthening hydrogen bonds with the active site .

Q. What advanced spectroscopic techniques resolve ambiguous spectral data, such as overlapping NMR signals?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C couplings to assign crowded aromatic regions (e.g., distinguishing C2 vs. C6 pyrimidine carbons) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ m/z 245.0925 for C11H10N3O₂) with <2 ppm error .
  • X-ray powder diffraction (XRPD) : Differentiates polymorphs (e.g., Form I vs. Form II) based on unique diffraction patterns .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4, 6, and 2, altering physicochemical properties and applications.

Table 1: Structural Comparison of Selected Pyrimidine Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
2-Amino-4-hydroxy-6-phenylpyrimidine 56741-94-7 -NH₂ (C2), -OH (C4), -Ph (C6) $ C{10}H{9}N_{3}O $ 187.20 Pharmaceutical intermediates
2-Amino-4-hydroxy-6-methylpyrimidine 3977-29-5 -NH₂ (C2), -OH (C4), -CH₃ (C6) $ C{5}H{7}N_{3}O $ 125.13 Agrochemistry, nucleobase analogs
2-Amino-4-chloro-6-hydroxypyrimidine 1194-21-4 -NH₂ (C2), -Cl (C4), -OH (C6) $ C{4}H{4}ClN_{3}O $ 145.55 Reactive intermediate for cross-coupling
4-Amino-6-phenylpyrimidine 3435-29-8 -NH₂ (C4), -Ph (C6) $ C{10}H{9}N_{3} $ 171.20 Ligand in coordination chemistry
4-Amino-6-(2-fluoro-4-pyridyl)pyrido[3,2-d]pyrimidine 1499162-60-5 -NH₂ (C4), -F-pyridyl (C6) $ C{12}H{8}FN_{5} $ 257.22 Kinase inhibitors, oncology research

Physicochemical and Functional Differences

Chloro-substituted derivatives (e.g., 1194-21-4) exhibit higher polarity and reactivity, favoring nucleophilic substitution reactions .

Hydrogen-Bonding Capacity: The hydroxyl group at C4 in 56741-94-7 enables hydrogen bonding, critical for molecular recognition in supramolecular chemistry and drug-target interactions .

Biological Activity :

  • Fluorinated derivatives like 1499162-60-5 show enhanced bioactivity in kinase inhibition due to fluorine’s electronegativity and metabolic stability .
  • Methyl-substituted analogs (3977-29-5) are precursors in synthesizing modified nucleobases, mimicking natural metabolites .

Properties

IUPAC Name

2-amino-4-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGHDWFGFZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205305
Record name 4(1H)-Pyrimidinone, 2-amino-6-phenyl-
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Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56741-94-7
Record name 4(1H)-Pyrimidinone, 2-amino-6-phenyl-
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Record name 2-amino-6-phenylpyrimidin-4-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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